molecular formula C11H12O4 B12290977 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid

4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B12290977
M. Wt: 208.21 g/mol
InChI Key: PUZKYLCWENTJNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group or the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: Lacks the methoxy and acetic acid groups.

    4-Methoxybenzofuran: Similar structure but without the acetic acid group.

Uniqueness: 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid is unique due to the presence of both the methoxy group and the acetic acid moiety, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H12O4/c1-14-8-3-2-4-9-11(8)7(6-15-9)5-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

PUZKYLCWENTJNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CO2)CC(=O)O

Origin of Product

United States

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